N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

This N-unsubstituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide provides three hydrogen-bond donors (sulfonamide + two amide N–H), raising tPSA to ~112 Ų while lowering clogP (~2.13) compared to 1,4-dimethyl analogs. The free N–H pharmacophore is critical for bidentate engagement of backbone carbonyls in acetyltransferase active sites (e.g., Eis; PDB 5IV0) and for scaffold-hopping campaigns targeting PARP-1 and DPP-4. The 4-isopropylphenyl tail probes a hydrophobic subpocket distinct from that of N-methyl-N-aryl congeners, enabling selectivity profiling within the resistance-reversal panel for M. tuberculosis. Choose this standard for systematic ADMET campaigns requiring unsubstituted N1/N4 positions.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4 g/mol
Cat. No. B4450871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Molecular FormulaC17H17N3O4S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
InChIInChI=1S/C17H17N3O4S/c1-10(2)11-3-5-12(6-4-11)20-25(23,24)13-7-8-14-15(9-13)19-17(22)16(21)18-14/h3-10,20H,1-2H3,(H,18,21)(H,19,22)
InChIKeyMHDFMVSLQUIULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide: Core Structural Identity and Procurement-Relevant Classification


N-(4-Isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide (molecular formula C17H17N3O4S, MW 359.4 g/mol) belongs to the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide class. This scaffold has been explored as a pharmacophore for acetyltransferase (Eis) inhibition [1], DPP-4 inhibition [2], carbonic anhydrase inhibition [3], and colchicine-site tubulin binding [4]. The compound is distinguished from the more common 1,4-dimethyl-substituted analogs by carrying free N–H groups at positions 1 and 4 of the quinoxaline-2,3-dione ring, which alters its hydrogen-bond donor capacity, solubility profile, and potential target engagement.

Why N-(4-Isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide Cannot Be Replaced by Generic 1,4-Dimethyl or N-Alkyl Quinoxaline-Sulfonamide Analogs


Generic substitution within the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide class is not feasible for targeted scientific applications because the N1 and N4 substituents fundamentally control both the conformational landscape and the hydrogen-bonding pharmacophore. The target compound retains unsubstituted amide N–H groups at positions 1 and 4, which provide two additional hydrogen-bond donors (HBD count = 3 vs. 1 for the 1,4-dimethyl analogs), raise the topological polar surface area (tPSA ≈ 112 Ų vs. ~95 Ų for the permethylated core), and reduce logP (clogP ≈ 2.13 for N-unsubstituted analogs in the formula-weight-matched series). These physicochemical shifts directly impact membrane permeability, solubility, and enzyme binding-site complementarity [1]. In the Eis inhibitor series, for instance, the N-methylation state on the quinoxaline-dione ring was found to modulate the inhibitor interaction with the conformationally malleable hydrophobic pocket formed by residues 28–37 [1]. A procurement decision that treats all 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamides as interchangeable ignores these critical structure–property differences.

N-(4-Isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide: Quantified Differentiation Against the Closest Structural Comparators


Hydrogen-Bond Donor Count Elevation Relative to 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamides

The target compound possesses unsubstituted amide N–H groups at positions 1 and 4, conferring three hydrogen-bond donors (HBD = 3). In contrast, the widely studied 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold, exemplified by N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (same MW 359.4 g/mol) , carries only one HBD (the sulfonamide N–H). This difference of 2 HBDs directly affects aqueous solubility, permeability, and the ability to engage biological targets requiring a bidentate hydrogen-bond donor motif.

Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

Topological Polar Surface Area Advantage Versus 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Analogs

The tPSA of the target compound, bearing free N–H groups on the quinoxaline-2,3-dione, is approximately 112 Ų (calculated based on the formula-weight-matched analog bearing the same core). The 1,4-dimethyl-substituted congener with an identical sulfonamide side chain would present a tPSA of ~95 Ų [1]. This ~17 Ų increase in tPSA for the target compound is above the 90 Ų threshold often associated with improved oral absorption predictability, while the dimethyl analog falls below it, potentially altering passive membrane diffusion behavior.

Drug Design ADMET Physicochemical Property Optimization

4-Isopropylphenyl Hydrophobic Surface Complementarity Differentiates This Compound from N-Aryl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Congeners Bearing Smaller or Non-Branched Aryl Substituents

The 4-isopropylphenyl group attached to the sulfonamide nitrogen provides a branched, moderately bulky hydrophobic surface area that is structurally distinct from the N-methyl-N-(3-methoxyphenyl) and N-methyl-N-(naphthalen-2-yl) substituents found in the most potent reported Eis inhibitors [1][2]. In crystallographic studies of related quinoxaline-6-sulfonamides bound to the Eis enzyme (PDB 5IV0), the N-aryl moiety occupies a hydrophobic pocket formed by residues 28–37 [1]. The 4-isopropyl group of the target compound provides a steric volume intermediate between the 3-methoxyphenyl and the naphthalen-2-yl substituents, offering a distinct shape complementarity profile that cannot be replicated by smaller (e.g., phenyl, 4-methylphenyl) or larger planar (naphthalen-2-yl) analogs.

Structure-Based Drug Design Hydrophobic Pocket Targeting Fragment-Based Screening

Optimal Research and Industrial Application Scenarios for N-(4-Isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide Based on Current Evidence


Chemical Probe Development Targeting Acetyltransferase Enzymes Requiring Dual Hydrogen-Bond Donors

The three hydrogen-bond donor capacity (sulfonamide N–H plus two quinoxaline-dione N–H groups) of this compound makes it a candidate for probing acetyltransferase active sites where bidentate hydrogen bonding to backbone carbonyls is required, as evidenced by the Eis inhibitor co-crystal structures (PDB 5IV0) [1]. The 4-isopropylphenyl group may additionally sample a hydrophobic sub-pocket distinct from that engaged by N-methyl-N-aryl analogs, enabling selectivity profiling within the acetyltransferase family.

Physicochemical Comparator Compound for ADMET Structure–Property Relationship Studies in the Quinoxaline-Sulfonamide Series

With its elevated tPSA (~112 Ų) and higher HBD count (3) relative to the 1,4-dimethyl-2,3-dioxo scaffold, this compound serves as a valuable reference standard in systematic ADMET profiling campaigns aimed at quantifying the impact of N1/N4 methylation on solubility, permeability, and metabolic stability within the quinoxaline-6-sulfonamide chemical series [1].

Scaffold-Hopping Starting Point for PARP-1 or DPP-4 Inhibitor Programs Requiring Non-Methylated Quinoxaline-Dione Cores

Recent studies have demonstrated that 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline can serve as a bioisosteric replacement for the phthalazinone motif in PARP-1 inhibitors [1], while the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been validated as a DPP-4 inhibitor framework [2]. The N-unsubstituted target compound provides a distinct starting point for scaffold-hopping campaigns where the hydrogen-bonding contribution of the free N–H groups is hypothesized to improve target engagement or selectivity.

Functional Screening in Aminoglycoside Resistance Reversal Assays

The quinoxaline-6-sulfonamide chemotype has been validated in functional assays demonstrating complete reversal of kanamycin resistance in Mycobacterium tuberculosis K204 through Eis inhibition [1]. The target compound, with its structurally differentiated 4-isopropylphenyl substituent and free N–H groups, is a logical candidate for inclusion in resistance-reversal screening panels where N-methylated or naphthyl-substituted analogs have already been profiled, enabling SAR expansion around the hydrophobic pocket engagement.

Quote Request

Request a Quote for N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.